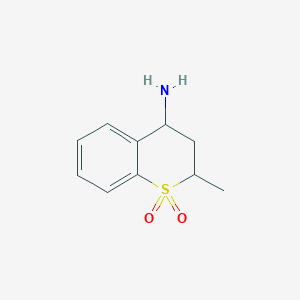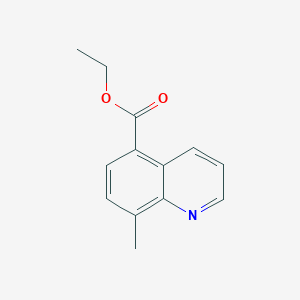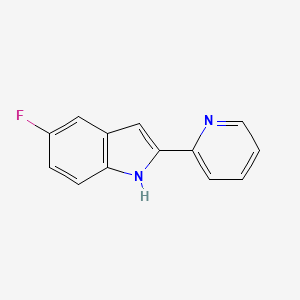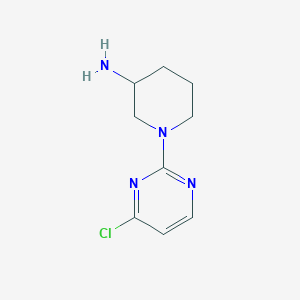
4-Amino-2-methylthiochroman 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-methylthiochroman 1,1-dioxide is a sulfur-containing heterocyclic compound. It belongs to the class of thiochroman derivatives, which are known for their diverse biological activities. The presence of the amino group and the sulfone moiety in its structure makes it a compound of interest in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-methylthiochroman 1,1-dioxide typically involves the following steps:
Formation of the Thiochroman Ring: The initial step involves the cyclization of a suitable precursor to form the thiochroman ring. This can be achieved through the reaction of a phenol derivative with a sulfur-containing reagent under acidic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar alkylating agents.
Oxidation to Form the Sulfone: The thiochroman derivative is then oxidized to form the sulfone moiety. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-methylthiochroman 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfone moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amine derivatives, alkyl halides.
Major Products Formed
Oxidation Products: Compounds with additional oxygen-containing functional groups.
Reduction Products: Compounds with modified sulfone moieties.
Substitution Products: Derivatives with various substituents on the amino group.
Scientific Research Applications
4-Amino-2-methylthiochroman 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of drugs with potential anticancer, antimicrobial, and anti-inflammatory activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the biological activities of thiochroman derivatives.
Industrial Applications: The compound is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Amino-2-methylthiochroman 1,1-dioxide involves its interaction with various molecular targets. The amino group and the sulfone moiety play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of biological pathways. For example, it may inhibit specific enzymes involved in cancer cell proliferation or modulate immune responses.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-methylthiochroman: Lacks the sulfone moiety, which may result in different biological activities.
2-Methylthiochroman-4-one 1,1-dioxide: Similar structure but lacks the amino group.
4-Amino-2,3-dihydro-1λ6-isothiazole-1,1-dioxide: Contains a different heterocyclic ring system.
Uniqueness
4-Amino-2-methylthiochroman 1,1-dioxide is unique due to the presence of both the amino group and the sulfone moiety in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C10H13NO2S |
|---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
2-methyl-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-amine |
InChI |
InChI=1S/C10H13NO2S/c1-7-6-9(11)8-4-2-3-5-10(8)14(7,12)13/h2-5,7,9H,6,11H2,1H3 |
InChI Key |
ZGKBUKWATUFQGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2=CC=CC=C2S1(=O)=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B11892737.png)




![4-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-1-carboxylic acid](/img/structure/B11892763.png)





